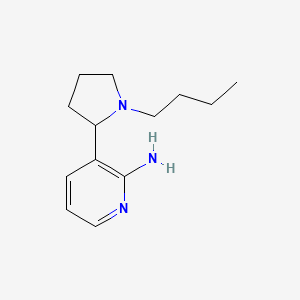
3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C13H21N3. It is a derivative of pyridine and pyrrolidine, which are both important structures in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with butyl-substituted pyrrolidine. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit specific enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in organic synthesis.
Pyridine: A six-membered nitrogen-containing aromatic ring, also commonly used in organic chemistry.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine, known for its biological activity.
Uniqueness
3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine is unique due to its combined structure of pyridine and pyrrolidine, which imparts specific chemical and biological properties. This dual structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Biological Activity
3-(1-Butylpyrrolidin-2-yl)pyridin-2-amine is a compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. The unique structure, characterized by a pyridine ring substituted with a butylpyrrolidine moiety, suggests various mechanisms of action that may modulate receptor activity or interfere with cellular signaling pathways. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data and case studies.
- Molecular Formula : C13H18N2
- Molecular Weight : 206.30 g/mol
Research indicates that compounds similar to this compound often exhibit activity against various biological targets. The specific mechanisms of action are still under investigation, but they likely involve:
- Modulation of neurotransmitter receptors.
- Interaction with cellular signaling pathways.
Biological Activity
Based on existing studies, the biological activity of this compound can be summarized as follows:
Receptor Interactions
- Mu Opioid Receptor (MOR) : Compounds with structural similarities have shown potential as MOR agonists, suggesting analgesic properties with reduced abuse liability .
- Dopamine D3 Receptors : The compound may act as an antagonist or partial agonist at D3 receptors, which are implicated in various central nervous system disorders .
Case Studies
Several studies have explored the pharmacological profile of related compounds:
- Study on Neuropeptide S Antagonists : A series of compounds were synthesized and evaluated for their antagonist activity at neuropeptide S receptors, revealing significant insights into structure–activity relationships that could be applicable to this compound .
- Dual Targeting Approaches : Research has focused on designing dual-target ligands for MOR and D3 receptors, indicating the potential for this compound to serve as a scaffold for developing novel therapeutics aimed at pain management and addiction treatment .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | C12H16N2 | Methyl substitution alters lipophilicity |
| 4-(1-Pentylpyrrolidin-2-yl)pyridine | C14H20N2 | Longer alkyl chain may enhance receptor binding |
| 3-(1-Ethylpyrrolidin-2-yl)pyridine | C13H18N2 | Ethyl group affects solubility and bioavailability |
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-(1-butylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-2-3-9-16-10-5-7-12(16)11-6-4-8-15-13(11)14/h4,6,8,12H,2-3,5,7,9-10H2,1H3,(H2,14,15) |
InChI Key |
OCWQFDWGLZRYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















